molecular formula C14H12ClNO5S2 B2863972 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1021021-00-0

2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No.: B2863972
CAS No.: 1021021-00-0
M. Wt: 373.82
InChI Key: UYYIGSZDXUIUFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-Chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a synthetic acetamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin core linked to a sulfonyl-substituted 5-chlorothiophene moiety. The dihydrobenzodioxin ring is a common scaffold in bioactive molecules, often associated with improved metabolic stability and CNS penetration . The sulfonyl group may enhance binding affinity through hydrogen-bonding interactions, while the chlorothiophene moiety could influence electronic properties and lipophilicity .

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO5S2/c15-12-3-4-14(22-12)23(18,19)8-13(17)16-9-1-2-10-11(7-9)21-6-5-20-10/h1-4,7H,5-6,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYIGSZDXUIUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 5-chlorothiophene-2-sulfonyl chloride and 2,3-dihydrobenzo[b][1,4]dioxin-6-amine.

    Reaction Conditions: The sulfonyl chloride reacts with the amine in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

    Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

  • N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acetamide Derivatives :
    • 2-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide (BD73704): Lacks the sulfonyl and chlorothiophene groups. Used as a precursor in kinase inhibitor synthesis, demonstrating the versatility of the dihydrobenzodioxin-acetamide framework .
    • N-(5-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonyl)thiazol-4-yl)acetamide (17a) : Features a thiazole ring instead of sulfonyl-thiophene. Exhibits CDK9 inhibitory activity, highlighting the impact of heterocyclic substitutions on target selectivity .

Sulfonyl-Containing Analogues

  • N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-(1-oxa-2-azaspiro[4.7]dodec-2-en-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (4f) : A bis-sulfonamide with a spiro-annulated cyclooctane. Demonstrated moderate yield (36%) and a melting point of 191–193°C, suggesting that sulfonamide groups may improve crystallinity but complicate synthesis .

Chlorinated Heterocyclic Analogues

  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide : Contains a dichlorophenyl group instead of chlorothiophene. Exhibits structural flexibility, with three distinct conformers in its crystal lattice due to steric and electronic effects .

CNS Activity

  • A related PDMP-based homolog, 2-(2,3-dihydro-1H-inden-2-yl)-N-((1R,2R)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)acetamide , reduced ganglioside GM2/GA2 levels in Sandhoff mice (60 mg/kg/day), outperforming eliglustat. However, its short half-life necessitates structural optimization . The sulfonyl group in the target compound may address this by enhancing metabolic stability.

Kinase Inhibition

  • Thiazole-acetamide derivatives (e.g., 17d ) with bicyclo[2.2.1]heptane substituents showed 79% yield and CDK9 inhibition, suggesting that bulky substituents improve binding affinity . The chlorothiophene-sulfonyl group in the target compound may similarly enhance selectivity through hydrophobic interactions.

Table 1: Comparative Data for Selected Analogues

Compound Name Core Structure Key Substituents Biological Activity Synthesis Yield Melting Point/Stability Reference
2-((5-Chlorothiophen-2-yl)sulfonyl)-N-(dihydrobenzodioxin-6-yl)acetamide Dihydrobenzodioxin 5-Chlorothiophene-sulfonyl Hypothesized CNS activity Not reported Not reported
2-Chloro-N-(dihydrobenzodioxin-6-yl)acetamide (BD73704) Dihydrobenzodioxin Chloro Precursor for kinase inhibitors
N-(5-(Dihydrobenzodioxin-6-carbonyl)thiazol-4-yl)acetamide (17a) Thiazole-acetamide Cyclopentylamine CDK9 inhibition 79% Glassy yellow solid
N-(Dihydrobenzodioxin-6-sulfonyl)-spiro-sulfonamide (4f) Spiro-annulated Bis-sulfonamide Crystallinity studies 36% 191–193°C

Biological Activity

The compound 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-cancer, and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity of this compound based on existing literature and related studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H14ClN2O4S\text{C}_{15}\text{H}_{14}\text{ClN}_{2}\text{O}_{4}\text{S}

This compound features a chlorothiophen moiety linked to a benzo[b][1,4]dioxin structure through a sulfonamide group. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit varying degrees of antimicrobial activity. For instance, studies have shown that related compounds possess moderate to strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BBacillus subtilis16 µg/mL
Compound CEscherichia coli64 µg/mL
Compound DSalmonella typhi128 µg/mL

Anti-Cancer Activity

The anti-cancer potential of sulfonamide derivatives has been explored in various studies. Compounds similar to this compound have demonstrated cytotoxic effects on several cancer cell lines including breast (MCF-7), lung (A549), and prostate cancer cells (PC3) .

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxicity of various benzoxazole derivatives, it was found that certain derivatives exhibited significant cytotoxic effects on MCF-7 cells with IC50 values ranging from 10 to 25 µM. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 2: Cytotoxicity Results on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
A54920Cell cycle arrest
PC312Inhibition of proliferation

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been investigated. Studies suggest that similar compounds can modulate the release of pro-inflammatory cytokines such as IL-6 and TNF-α . This modulation is crucial for managing inflammatory diseases.

Q & A

Basic: What are the established synthetic routes for this compound, and what reaction conditions optimize yield and purity?

Methodological Answer:
The synthesis involves sequential functionalization of the thiophene and dihydrodioxin moieties. Key steps include:

  • Sulfonation : Introduce the sulfonyl group to the 5-chlorothiophene precursor using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation .
  • Amidation : Couple the sulfonated intermediate with the dihydrodioxin-6-amine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity.
    Optimization Tips :
  • Use triethylamine (TEA) as a base to neutralize HCl byproducts during amidation .
  • Monitor reaction progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

Technique Application Key Parameters References
¹H/¹³C NMR Confirm molecular structure and substituent positionsChemical shifts (δ 7.2–7.8 ppm for aromatic protons)
Mass Spectrometry Verify molecular weight (MW: 399.88 g/mol)m/z 400.88 ([M+H]⁺), isotopic pattern for Cl/S
HPLC Assess purity (>95%) and quantify impuritiesRetention time (~12.5 min, C18 column, 70:30 MeCN/H₂O)

Advanced: How can researchers optimize the sulfonation and amidation steps to enhance reaction efficiency?

Methodological Answer:

  • Sulfonation Optimization :
    • Use dropwise addition of chlorosulfonic acid to maintain temperatures <10°C, reducing side reactions .
    • Replace DCM with THF for better solubility of thiophene intermediates .
  • Amidation Optimization :
    • Employ microwave-assisted synthesis (60°C, 30 min) to reduce reaction time from 12 hours to 1 hour .
    • Screen coupling reagents (e.g., DCC vs. EDC) to improve yields (EDC reported 85% vs. DCC 72%) .

Advanced: What methodologies are recommended for elucidating the compound's mechanism of action in biochemical assays?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Measure IC50 values against target enzymes (e.g., COX-2) using fluorogenic substrates .
    • Include positive controls (e.g., Celecoxib for COX-2) to validate assay conditions .
  • Molecular Docking :
    • Use AutoDock Vina to model interactions between the sulfonyl group and enzyme active sites .
    • Validate docking results with mutagenesis studies (e.g., Ala-scanning of binding residues) .

Advanced: How should discrepancies in reported biological activity data be addressed methodologically?

Methodological Answer:

  • Purity Verification : Re-analyze batches via HPLC to rule out impurity-driven artifacts (e.g., <95% purity correlates with reduced activity) .
  • Assay Standardization :
    • Use identical buffer systems (e.g., PBS pH 7.4 vs. Tris-HCl pH 7.2) to minimize variability .
    • Repeat assays with cell lines from authenticated sources (e.g., ATCC) to exclude cross-contamination .

Basic: What are the key structural features influencing reactivity and biological interactions?

Methodological Answer:

  • Sulfonyl Group : Enhances electrophilicity, enabling covalent binding to serine residues in enzymes .
  • Chlorothiophene : Increases lipophilicity (logP ~3.2), improving membrane permeability .
  • Dihydrodioxin : Provides rigidity, stabilizing π-π stacking with aromatic residues in target proteins .

Advanced: What strategies can be employed to study the compound's stability under various environmental conditions?

Methodological Answer:

  • Accelerated Stability Testing :
    • Expose samples to 40°C/75% RH for 4 weeks (ICH Q1A guidelines) and monitor degradation via HPLC .
  • Photostability :
    • Use USP light cabinets (UV/visible light) to assess sulfonyl group decomposition (λmax 254 nm) .
  • pH Stability :
    • Dissolve in buffers (pH 1–10) and quantify intact compound via LC-MS after 24 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.